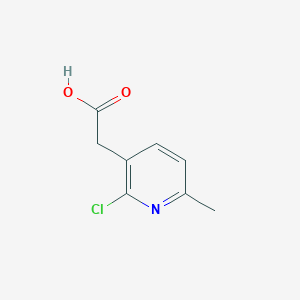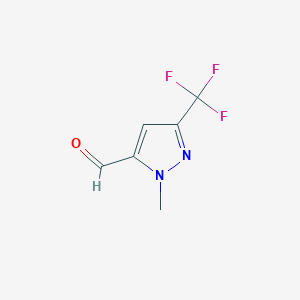
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Descripción general
Descripción
This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of any known reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
- Antimicrobial Agent Synthesis : A study by Bhat et al. (2016) described the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as effective antimicrobial agents (Bhat et al., 2016).
Structural Analysis and Crystallography
- Crystal Structure Analysis : Xu and Shi (2011) conducted a study on the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a structurally similar compound. Their research involved determining the crystal structure of this compound, providing valuable insights into the structural aspects of related pyrazole derivatives (Xu & Shi, 2011).
Synthesis Methods and Applications
- Synthesis of Novel Derivatives : Hu et al. (2010) synthesized novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. The study highlights the versatility of this class of compounds in chemical synthesis (Hu et al., 2010).
Novel Synthesis Techniques
- Innovative Synthesis Approaches : Research by Palka et al. (2014) involved synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, demonstrating a novel approach to creating such compounds. This research adds to the understanding of synthesizing pyrazole derivatives using advanced techniques (Palka et al., 2014).
Biological Investigations
- Biological Investigations : Prasath et al. (2015) investigated the synthesis of pyrazole-appended quinolinyl chalcones, which displayed promising antimicrobial properties. This study underscores the biological significance of pyrazole derivatives (Prasath et al., 2015).
Eco-friendly Synthesis
- Eco-friendly Synthesis Techniques : Gadakh et al. (2010) described an efficient synthesis technique for multifluorinated pyrazolone-5-one derivatives. Their research emphasizes the importance of eco-friendly conditions in the synthesis of such compounds (Gadakh et al., 2010).
Photophysical Properties
- Study of Photophysical Properties : Lanke and Sekar (2016) synthesized pyrazole-based dyes with solid-state emission characteristics. Their work contributes to understanding the photophysical properties of pyrazole derivatives (Lanke & Sekar, 2016).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have yet to be explored.
Propiedades
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-11-4(3-12)2-5(10-11)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADUHCIARDLTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | |
CAS RN |
1414962-92-7 | |
| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




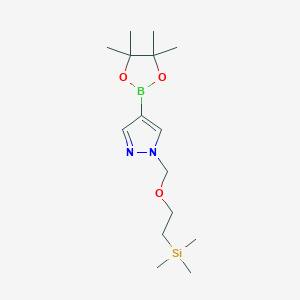
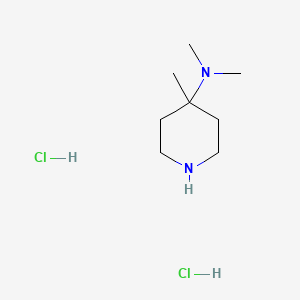
![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)
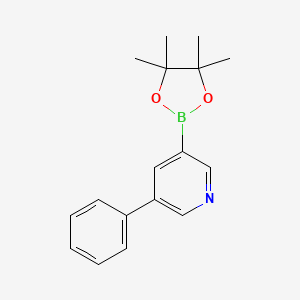
![(2-{Dimethyl[4-(4-methylpiperazin-1-yl)phenyl]silyl}phenyl)methanol](/img/structure/B1426096.png)
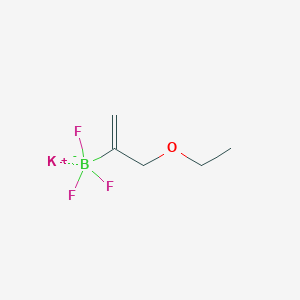
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)

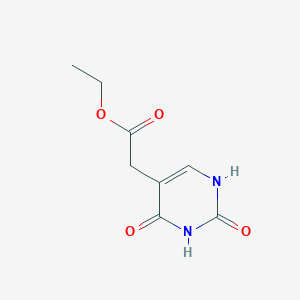

![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)
![2-Chloroimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B1426105.png)
